6-Phenylpyridazine-3-carboxylic acid chemical structure and properties
6-Phenylpyridazine-3-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 6-Phenylpyridazine-3-carboxylic Acid: Structural Profiling, Synthesis, and Neuropharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged pharmacophore due to its unique electronic properties and hydrogen-bonding capabilities. Specifically, 6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1) serves as a critical synthetic intermediate and core building block in the development of neurotherapeutics. Characterized by an electron-deficient diazine ring flanked by a lipophilic phenyl group and a versatile carboxylic acid moiety, this compound is heavily utilized in the synthesis of amide and piperazine derivatives targeting neuroinflammation, microglia modulation, and acetylcholinesterase (AChE) inhibition in Alzheimer's disease models [1, 4].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a mechanistic deep-dive into its physicochemical profile, field-proven synthesis methodologies, and downstream applications in drug discovery.
Physicochemical Profiling & Structural Biology
The utility of 6-phenylpyridazine-3-carboxylic acid stems directly from its structural biology. The adjacent nitrogen atoms in the pyridazine ring act as strong hydrogen bond acceptors, which can favorably interact with the catalytic triads of target enzymes (such as AChE). The C6 phenyl group provides essential π−π stacking capabilities and lipophilicity, driving blood-brain barrier (BBB) permeability—a non-negotiable requirement for neurotherapeutics. The C3 carboxylic acid is the primary functional handle, allowing for rapid diversification via amide coupling.
To facilitate comparative analysis during lead optimization, the quantitative physicochemical data of the core scaffold is summarized below [1, 2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Functional Implication |
| CAS Number | 103985-11-1 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C11H8N2O2 | Indicates a highly aromatic, low-aliphatic character. |
| Molecular Weight | 200.19 g/mol | Low MW ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Monoisotopic Mass | 200.05858 Da | Critical for high-resolution LC-MS (ESI-) validation workflows. |
| SMILES String | O=C(C1=NN=C(C2=CC=CC=C2)C=C1)O | Used for in silico docking and computational predictive modeling. |
| Melting Point | 131 °C | Indicates moderate crystalline lattice energy; useful for purity validation. |
| Physical Form | Solid powder | Stable at room temperature; requires standard dry storage. |
Synthesis Methodology & Process Chemistry
The most reliable route to synthesize 6-phenylpyridazine-3-carboxylic acid involves the targeted oxidation of a methyl precursor, specifically 3-methyl-6-phenylpyridazine [3]. The critical challenge in this process is selecting an oxidant that is strong enough to convert the methyl group to a carboxylic acid, but mild enough to prevent the oxidative cleavage of the electron-deficient pyridazine ring.
Protocol 1: Oxidative Synthesis of 6-Phenylpyridazine-3-carboxylic acid
This protocol is designed as a self-validating system. TLC and pH monitoring are integrated to ensure the reaction trajectory is strictly controlled.
Step 1: Reagent Preparation & Suspension
-
Action: Suspend 10.0 g (approx. 58.7 mmol) of 3-methyl-6-phenylpyridazine in 100 mL of 20% (v/v) dilute nitric acid ( HNO3 ).
-
Causality: Dilute HNO3 is deliberately chosen over aggressive reagents like KMnO4 or CrO3 . The dilute acidic environment protonates the pyridazine nitrogens, further deactivating the ring toward oxidative degradation while selectively oxidizing the benzylic-like methyl group.
Step 2: Reflux & Reaction Monitoring
-
Action: Heat the suspension to a gentle reflux (approx. 100-105 °C) for 4 to 6 hours. Monitor the evolution of brown NO2 gas.
-
Validation: At the 4-hour mark, extract a 50 μL aliquot, neutralize with saturated NaHCO3 , and run a TLC (Dichloromethane:Methanol 9:1). The disappearance of the high-Rf starting material and the appearance of a baseline spot (the highly polar acid) validates reaction completion.
Step 3: Controlled Precipitation
-
Action: Remove the reaction from heat and slowly cool to 0 °C using an ice-water bath. Adjust the pH to ~3.0 using 1M NaOH dropwise.
-
Causality: The pKa of the pyridazine carboxylic acid is approximately 3.5. Adjusting the pH to 3.0 ensures the compound is fully protonated (neutral state), minimizing solubility in the aqueous phase and maximizing crystallization yield.
Step 4: Isolation & Purification
-
Action: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (3 x 20 mL) to remove residual nitrates. Recrystallize the crude solid from boiling ethanol to yield pure 6-phenylpyridazine-3-carboxylic acid (m.p. 131 °C).
Fig 1. Oxidative synthesis workflow of 6-Phenylpyridazine-3-carboxylic acid.
Medicinal Chemistry: Neuroinflammation & Alzheimer's Targeting
In drug development, 6-phenylpyridazine-3-carboxylic acid is rarely the final drug candidate; rather, it is the foundational scaffold. Recent patent literature and medicinal chemistry campaigns have demonstrated that coupling this acid with specific piperazine or complex amine derivatives yields potent neurotherapeutics [4, 5].
These derivatives exhibit dual-action pharmacology:
-
Microglia Modulation: Amide derivatives of this scaffold have been shown to suppress pro-inflammatory cytokine release from hyperactive microglia, directly addressing the neuroinflammatory cascade present in senile dementia and Alzheimer's disease [4].
-
Acetylcholinesterase (AChE) Inhibition: By attaching a basic piperidine or piperazine moiety via the C3 amide linkage, the resulting molecule can bridge the catalytic active site and the peripheral anionic site of AChE, preventing the breakdown of acetylcholine.
Fig 2. Pharmacological derivatization and neurotherapeutic targeting pathway.
Experimental Workflows: Amide Derivatization
To translate the core scaffold into a bioactive molecule, researchers must perform amide coupling. Because the pyridazine ring is electron-withdrawing, the C3 carboxylic acid is somewhat deactivated. Standard coupling reagents (like EDC/NHS) often result in poor yields or epimerization. Therefore, a uronium-based coupling agent like HATU is required.
Protocol 2: HATU-Mediated Amide Coupling for CNS Lead Generation
This protocol outlines the synthesis of a generic neuroactive piperazine-pyridazine amide.
Step 1: Active Ester Generation
-
Action: In an oven-dried flask under N2 atmosphere, dissolve 1.0 eq of 6-phenylpyridazine-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
-
Causality: HATU generates an HOAt-active ester. HOAt is superior to HOBt because its pyridine nitrogen provides an neighboring-group effect, accelerating the reaction with hindered amines and preventing the degradation of the activated complex. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophilic center.
Step 2: Amine Conjugation
-
Action: Add 1.1 eq of the target secondary amine (e.g., 1-benzylpiperazine) dropwise. Stir at room temperature for 2 hours.
-
Validation: Perform LC-MS analysis of the reaction mixture. The disappearance of the m/z 201 [M+H]+ peak (starting acid) and the appearance of the expected product mass validates completion.
Step 3: Liquid-Liquid Extraction & Workup
-
Action: Quench the reaction with 5 volumes of distilled water to precipitate the highly lipophilic amide. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 15 mL).
-
Causality: DMF is notoriously difficult to remove via rotary evaporation. Washing the organic layer with 5% LiCl specifically strips DMF into the aqueous phase by altering the partition coefficient, ensuring a highly pure crude product prior to chromatography.
Step 4: Purification
-
Action: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final neuroactive candidate.
References
-
Sigma-Aldrich. 6-phenylpyridazine-3-carboxylic acid | 103985-11-1 Product Specification & Safety Data.
-
PubChemLite. 6-phenylpyridazine-3-carboxylic acid (C11H8N2O2) - Compound Summary.
-
Richter, V. Organic Chemistry Or Chemistry Of The Carbon Compounds, Vol. 3. Archive.org.
-
Hu, W., et al. Amide compounds for treating neuroinflammatory diseases. Patent CN102382102A. Google Patents.
-
Hu, W., et al. Piperazine amide compounds containing pyridazine substituents. Patent CN102558074B. Google Patents.
